N-(3,4-dimethylphenyl)-2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-2-[(2E)-3-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity, and a naphthyl group, which can enhance its interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-2-[(2E)-3-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the condensation of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a nucleophilic substitution reaction using a naphthylamine derivative.
Acylation: The final step involves the acylation of the thiazolidinone derivative with an appropriate acyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can interact with the active site of enzymes, inhibiting their activity, while the naphthyl group can enhance binding affinity through π-π interactions. This dual interaction can lead to potent biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Naphthylamines: Used in the synthesis of dyes and pigments.
Acetamides: Commonly used as solvents and intermediates in organic synthesis.
Uniqueness
N-(3,4-DIMETHYLPHENYL)-2-[(2E)-3-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE is unique due to its combination of a biologically active thiazolidinone core and a naphthyl group, which can enhance its interaction with biological targets. This makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H23N3O2S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-methyl-2-naphthalen-1-ylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C24H23N3O2S/c1-15-11-12-18(13-16(15)2)25-22(28)14-21-23(29)27(3)24(30-21)26-20-10-6-8-17-7-4-5-9-19(17)20/h4-13,21H,14H2,1-3H3,(H,25,28) |
InChI Key |
TTYSKXFLUUMKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC4=CC=CC=C43)S2)C)C |
Origin of Product |
United States |
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